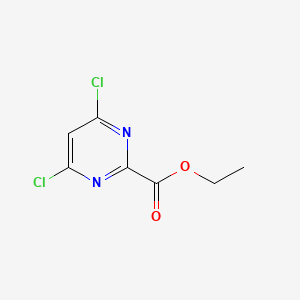

Ethyl 4,6-dichloropyrimidine-2-carboxylate

Descripción general

Descripción

Ethyl 4,6-dichloropyrimidine-2-carboxylate is a pyrimidine derivative, which is a type of aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Métodos De Preparación

The synthesis of Ethyl 4,6-dichloropyrimidine-2-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction conditions often involve refluxing the mixture to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring and ester group.

Key Reactions and Conditions

Notable Findings :

-

Sequential substitutions allow selective functionalization. For example, 4-chloro is typically more reactive than 6-chloro due to steric and electronic factors .

-

Palladium-catalyzed aminations yield high-purity mono- or di-substituted products, critical for pharmaceutical intermediates .

Ester Group Transformations

The ethyl ester at position 2 undergoes hydrolysis, reduction, or aminolysis, enabling further diversification.

Reaction Pathways

Mechanistic Insights :

-

Hydrolysis under acidic conditions proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack.

-

LiAlH₄ reduces the ester to a primary alcohol without affecting chlorine substituents.

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings, forming carbon–carbon or carbon–heteroatom bonds.

Catalytic Systems

Case Study :

-

Coupling with 4-aminobenzenesulfonamide under Buchwald–Hartwig conditions yielded sulfonamide-linked pyrimidines with potential kinase inhibitory activity .

Functionalization via Nitration and Oxidation

Electrophilic nitration and oxidation reactions modify the pyrimidine ring for energetic or bioactive derivatives.

Experimental Data

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → RT | 5-Nitro-4,6-dichloropyrimidine | |

| Oxidation (N→O) | m-CPBA, DCM, 25°C | Pyrimidine N-oxide |

Applications :

Comparative Reactivity Analysis

| Position | Reactivity (Qualitative) | Preferred Reactions |

|---|---|---|

| C4-Cl | High | SNAr with amines, alkoxides, thiols |

| C6-Cl | Moderate | Requires harsher conditions (e.g., Pd catalysis) |

| C2-ester | Moderate | Hydrolysis, reduction, aminolysis |

Key Reference : Positional selectivity in amination is governed by steric hindrance and electronic effects, as demonstrated via DFT calculations .

Stability and Degradation

The compound decomposes under extreme conditions:

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that ethyl 4,6-dichloropyrimidine-2-carboxylate exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial effects against various pathogens, suggesting potential use in developing new antibiotics.

- Cancer Treatment : Some research highlights its potential as an anticancer agent. For instance, substituted pyrimidines have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in lung cancer treatment .

- Enzyme Inhibition : this compound may interact with enzymes involved in metabolic pathways, potentially altering drug metabolism or efficacy.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of ethyl 4,6-dichloropyrimidine could inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

- Antimicrobial Efficacy : Research conducted on various derivatives showed promising results against resistant bacterial strains, indicating potential for development into new therapeutic agents.

- Enzyme Interaction Studies : Investigations into the compound's interaction with metabolic enzymes suggest that it may alter the pharmacokinetics of co-administered drugs, highlighting its relevance in polypharmacy scenarios.

Mecanismo De Acción

The mechanism of action of Ethyl 4,6-dichloropyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or interfering with DNA synthesis in target organisms. The molecular targets and pathways involved can vary widely but typically include key enzymes or receptors critical to the survival or proliferation of the target cells .

Comparación Con Compuestos Similares

Ethyl 4,6-dichloropyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

2,4-Dichloropyrimidine: Similar in structure but lacks the ester group, making it less versatile in certain synthetic applications.

2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and applications.

Ethyl 2,4-dichloropyrimidine-5-carboxylate: Another ester derivative with different substitution patterns, affecting its chemical properties and uses.

This compound stands out due to its specific substitution pattern, which provides unique reactivity and versatility in various chemical syntheses and applications.

Actividad Biológica

Ethyl 4,6-dichloropyrimidine-2-carboxylate (EDPC) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in various domains.

Chemical Structure and Properties

EDPC is characterized by its pyrimidine ring, which is substituted with two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 2. Its molecular formula is C_8H_7Cl_2N_2O_2, with a molecular weight of approximately 192.99 g/mol. The unique substitution pattern contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of EDPC can be accomplished through several methods, including:

-

Reaction with Ethyl Chloroformate :

- Alternative Synthetic Routes : Various other synthetic strategies have been explored, including modifications to the pyrimidine core to enhance biological activity.

Antimicrobial Properties

Research indicates that EDPC exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of EDPC can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Activity

EDPC has also been evaluated for its anticancer properties . In vitro studies demonstrated that certain derivatives of EDPC exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to EDPC showed IC50 values ranging from 29 to 59 µM against HepG2 (liver cancer) cells . The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are significant targets in inflammation and pain management . The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the EDPC structure can significantly influence its biological activity:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| EDPC | 29-59 | Anticancer |

| Derivative A | <0.04 | COX-2 Inhibitor |

| Derivative B | >10 | Low Activity |

These findings suggest that specific substitutions on the pyrimidine ring can enhance or diminish the compound's efficacy against targeted biological pathways.

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of EDPC derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to the parent compound.

Propiedades

IUPAC Name |

ethyl 4,6-dichloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-10-4(8)3-5(9)11-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJVOFXNWPEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.